molecular formula C22H20N4O3S B6585267 N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-58-0

N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B6585267
CAS No.: 1251545-58-0
M. Wt: 420.5 g/mol
InChI Key: DBDTUAISMPFXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by two distinct substituents: a 4-ethenylbenzyl group and a 3-methoxyphenyl group attached to the sulfonamide nitrogen. The presence of the ethenyl group may influence metabolic stability and binding interactions compared to halogenated or alkylated analogs.

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-17-7-9-18(10-8-17)14-26(19-5-4-6-20(13-19)29-2)30(27,28)21-11-12-22-24-23-16-25(22)15-21/h3-13,15-16H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDTUAISMPFXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Polar Surface Area : Similar polar surface areas (~61–62 Ų) across analogs suggest comparable solubility and blood-brain barrier penetration profiles.

Pharmacological Activity

For example:

  • 3-Ethyl-N-(3-Fluorobenzyl)-N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide : IC50 = 2.24 µM against Plasmodium falciparum .
  • Structural Determinants : The 3-ethyl group and sulfonamide moiety are critical for binding to falcipain-2, a protease target in malaria parasites . The target compound’s ethenyl group may alter steric interactions, necessitating further evaluation.

Research Findings and Limitations

  • Synthetic Feasibility : details synthetic protocols for imidazo[1,2-a]pyridine derivatives, suggesting analogous routes (e.g., sulfonylation and substitution) may apply to the target compound .
  • Knowledge Gaps: No direct data on the target compound’s toxicity, efficacy, or metabolic stability are available. Studies on fluorinated analogs suggest halogenation improves metabolic stability compared to alkyl/alkenyl groups .

Notes

Pharmacological Potential: The [1,2,4]triazolo[4,3-a]pyridine scaffold shows promise in antimalarial drug discovery, but substituent optimization is critical for balancing activity and pharmacokinetics .

Future Directions : Synthesis and in vitro screening of the target compound are recommended to validate its biological activity and ADME properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.